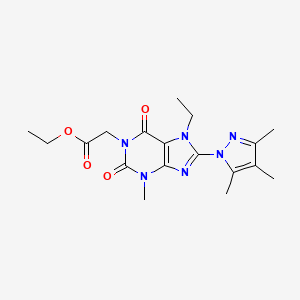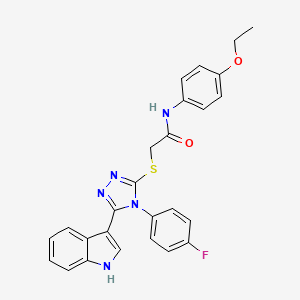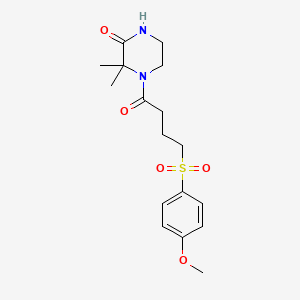
1-cyclopentyl-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “1-cyclopentyl-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea” is not explicitly provided in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-cyclopentyl-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea” are not explicitly provided in the sources I found .Aplicaciones Científicas De Investigación
Antileishmanial Application
1-Cyclopentyl-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea: has shown promising results as an antileishmanial agent. Leishmaniasis is a disease caused by protozoan parasites and can lead to significant morbidity and mortality. The compound has demonstrated superior antipromastigote activity, with a potency that is significantly higher than standard drugs like miltefosine and amphotericin B deoxycholate .
Antimalarial Activity
This compound also exhibits potent antimalarial properties. Malaria, caused by Plasmodium parasites, is a major global health concern. Some derivatives of this compound have been evaluated against Plasmodium berghei in mice, showing high levels of suppression of the parasite, which suggests potential for the development of new antimalarial drugs .
Molecular Docking Studies
Molecular docking studies of this compound have justified its antileishmanial activity. The compound fits well in the LmPTR1 pocket, an active site in the target protozoa, characterized by lower binding free energy. This indicates a strong potential for the compound to act at a molecular level against leishmaniasis .
Pharmacophore Development
The structure of 1-cyclopentyl-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea can serve as a pharmacophore. A pharmacophore is an abstract description of molecular features necessary for molecular recognition of a ligand by a biological macromolecule. Its structure could be used to develop new compounds with similar biological activities .
Chemical Synthesis and Modification
The compound’s structure allows for various chemical modifications, which can lead to the synthesis of a range of derivatives. These derivatives can then be screened for a variety of biological activities, potentially leading to the discovery of new therapeutic agents .
Drug Resistance Mitigation
Given the rise of drug-resistant strains of various diseases, such as malaria, new compounds like 1-cyclopentyl-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea are crucial. They offer a new mechanism of action that may overcome existing drug resistance .
Safety and Efficacy Profiling
Before clinical application, it is essential to profile the safety and efficacy of this compound. This involves a series of preclinical studies to determine the compound’s therapeutic window, its toxicity profile, and the optimal dosing regimen .
Computational Chemistry Applications
The compound’s structure is suitable for computational chemistry applications, including in silico modeling and simulation. These techniques can predict how the compound interacts with various biological targets, which is valuable for drug design and development .
Mecanismo De Acción
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It’s known that such compounds often interact with their targets by binding to the active site, thereby modulating the activity of the target .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been known to have various pharmacokinetic properties that impact their bioavailability .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular level .
Action Environment
It’s known that environmental factors such as temperature, ph, and presence of other molecules can influence the action of similar compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-cyclopentyl-3-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-21-15(8-9-19-21)14-7-6-12(10-17-14)11-18-16(22)20-13-4-2-3-5-13/h6-10,13H,2-5,11H2,1H3,(H2,18,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQHJGMLAFRYIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)NC3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2359566.png)

![N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2359571.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopropyloxalamide](/img/structure/B2359572.png)
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2359575.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2359577.png)

![2-(2-fluorophenoxy)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2359580.png)

![8-ethyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359582.png)

